molecular formula C17H17ClO5 B4740599 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde

4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde

Cat. No. B4740599
M. Wt: 336.8 g/mol
InChI Key: LFQZWHOIINYBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde, also known as CDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEB is a benzaldehyde derivative that is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and receptors in the body. For example, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. In addition, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it a safe compound to work with in the lab. However, there are also some limitations to its use. 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde is a highly reactive compound that can be difficult to handle without proper precautions. It is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for research on 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a building block for the synthesis of novel materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde and its potential applications in various fields.
Conclusion:
In conclusion, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a complex multi-step process and has been studied extensively for its potential use in medicinal chemistry, materials science, and environmental science. 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde, including its potential use in the treatment of neurodegenerative diseases and as a building block for the synthesis of novel materials.

Scientific Research Applications

4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5/c1-20-15-9-12(11-19)10-16(21-2)17(15)23-8-7-22-14-6-4-3-5-13(14)18/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQZWHOIINYBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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